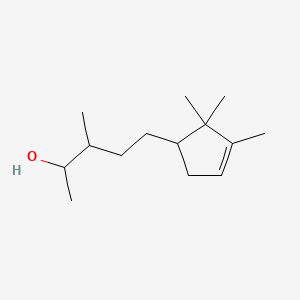
Sandalore
Descripción general
Descripción
3-Camfolenil-2-butanol es un compuesto sintético conocido por su olor a sándalo. Es un agonista selectivo para el receptor olfativo OR2AT4 y se ha demostrado que prolonga el crecimiento del cabello humano ex vivo al disminuir la apoptosis y aumentar la producción del factor de crecimiento IGF-1 que prolonga el anágeno en la vaina radicular externa .
Mecanismo De Acción
El mecanismo de acción de 3-Camfolenil-2-butanol implica su interacción con el receptor olfativo OR2AT4. Al unirse a este receptor, el compuesto activa vías de señalización que conducen a una disminución de la apoptosis y un aumento de la producción del factor de crecimiento IGF-1 que prolonga el anágeno en la vaina radicular externa de los folículos pilosos . Esto da como resultado un crecimiento del cabello prolongado y una reducción de la regresión del folículo piloso.
Análisis Bioquímico
Biochemical Properties
Sandalore plays a significant role in biochemical reactions by interacting with olfactory receptor OR2AT4. This interaction induces an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels in human keratinocytes . The binding of this compound to OR2AT4 triggers a cascade of intracellular signaling events that are crucial for various cellular functions.
Cellular Effects
This compound has notable effects on various cell types, particularly human keratinocytes and hair follicle cells. In keratinocytes, this compound promotes cell migration and proliferation, which are essential for wound healing and skin regeneration . Additionally, this compound has been shown to prolong the anagen phase of hair growth by decreasing apoptosis and increasing the production of insulin-like growth factor 1 (IGF-1) in hair follicle cells . These effects highlight this compound’s potential in dermatological applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the olfactory receptor OR2AT4. This binding activates downstream signaling pathways involving Ca2+ and cAMP, leading to changes in gene expression and cellular behavior . The activation of OR2AT4 by this compound results in the upregulation of genes associated with cell proliferation and survival, thereby enhancing cellular functions such as wound healing and hair growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods in vitro. Long-term exposure to this compound in cultured cells has shown sustained promotion of cell proliferation and hair growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes hair growth and enhances skin regeneration without adverse effects . At higher doses, potential toxic effects and threshold levels need to be carefully evaluated to ensure safety and efficacy. Studies have shown that optimal dosages of this compound can achieve desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The activation of OR2AT4 by this compound influences metabolic flux and metabolite levels in keratinocytes and hair follicle cells . These interactions play a crucial role in modulating cellular metabolism and ensuring proper cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of this compound in target cells, such as keratinocytes and hair follicle cells . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with OR2AT4. The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These localization mechanisms are critical for this compound’s activity and its ability to modulate cellular functions effectively.
Métodos De Preparación
La preparación de 3-Camfolenil-2-butanol implica varias rutas sintéticas. Un método común incluye la reacción de aldehído camfolénico con butanona en presencia de un catalizador y una sustancia alcalina en condiciones de hidrogenación . Este método garantiza la formación del producto deseado con alto rendimiento y pureza.
Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos pueden incluir pasos de purificación adicionales para garantizar que el compuesto cumpla con los estándares necesarios para el uso comercial.
Análisis De Reacciones Químicas
3-Camfolenil-2-butanol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de alcoholes.
Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo hidroxilo es reemplazado por otros grupos funcionales utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
3-Camfolenil-2-butanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran receptores olfativos y odorantes sintéticos.
Biología: La capacidad del compuesto para prolongar el crecimiento del cabello ex vivo lo convierte en una herramienta valiosa en la investigación del folículo piloso.
Medicina: Su papel en la disminución de la apoptosis y el aumento de la producción de IGF-1 tiene implicaciones terapéuticas potenciales para los tratamientos de pérdida de cabello.
Industria: Debido a su olor a sándalo, se utiliza en la industria de las fragancias como componente en perfumes y otros productos perfumados
Comparación Con Compuestos Similares
3-Camfolenil-2-butanol es único debido a su actividad agonista selectiva para el receptor olfativo OR2AT4 y su capacidad para prolongar el crecimiento del cabello. Los compuestos similares incluyen:
Sandalore: Otro odorante sintético de sándalo con actividad similar del receptor olfativo.
Sandal pentanol: Un compuesto con una estructura y perfil de olor similares, pero diferentes propiedades de unión al receptor
Estos compuestos comparten algunas similitudes funcionales, pero difieren en sus interacciones específicas con el receptor y sus efectos biológicos.
Propiedades
IUPAC Name |
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMOTOXXHCHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65113-99-7 | |
| Record name | Sandalore | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sandalore | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANDALORE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

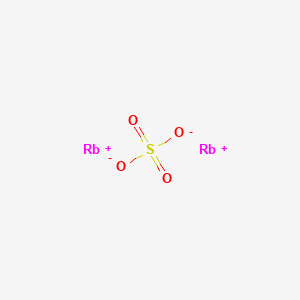
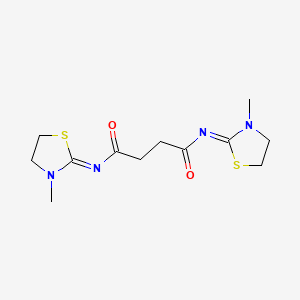


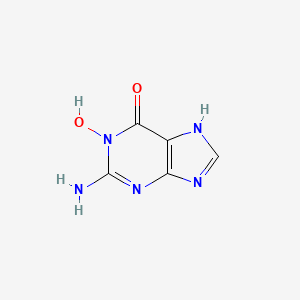

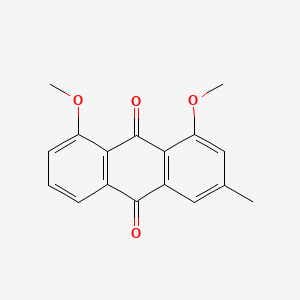

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)




